molecular formula C18H18N4O3S B11962054 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11962054
M. Wt: 370.4 g/mol
InChI Key: RLLMGDJLYIBNKB-YBFXNURJSA-N
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Description

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C18H18N4O3S. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to antimicrobial effects by disrupting essential biochemical pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethoxyphenyl and phenoxymethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-23-15-9-8-13(10-16(15)24-2)11-19-22-17(20-21-18(22)26)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,26)/b19-11+

InChI Key

RLLMGDJLYIBNKB-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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